(4Z)-4-[(2,3-dimethoxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione
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Overview
Description
4-(2,3-Dimethoxybenzylidene)-5-hydroxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a synthetic organic compound that belongs to the class of pyrazolones. This compound is characterized by its unique structure, which includes a pyrazolone core substituted with a dimethoxybenzylidene group and a phenyl group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[(2,3-dimethoxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione typically involves the condensation of 2,3-dimethoxybenzaldehyde with 5-hydroxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed in a suitable solvent like ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dimethoxybenzylidene)-5-hydroxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyrazolone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst like palladium on carbon.
Major Products Formed
Oxidation: Formation of 4-(2,3-dimethoxybenzylidene)-5-oxo-2-phenyl-2,4-dihydro-3H-pyrazol-3-one.
Reduction: Formation of 4-(2,3-dimethoxybenzylidene)-5-hydroxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-ol.
Substitution: Formation of derivatives with substituted functional groups on the benzylidene moiety.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant activities.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of (4Z)-4-[(2,3-dimethoxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the inhibition of specific enzymes and receptors, leading to the modulation of cellular processes such as inflammation, oxidative stress, and cell proliferation. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with key signaling molecules involved in these processes .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar core structure and have been studied for their biological activities.
Uniqueness
4-(2,3-Dimethoxybenzylidene)-5-hydroxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethoxybenzylidene group enhances its potential as an antioxidant and antimicrobial agent, setting it apart from other similar compounds .
Properties
Molecular Formula |
C18H16N2O4 |
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Molecular Weight |
324.3 g/mol |
IUPAC Name |
(4Z)-4-[(2,3-dimethoxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C18H16N2O4/c1-23-15-10-6-7-12(16(15)24-2)11-14-17(21)19-20(18(14)22)13-8-4-3-5-9-13/h3-11H,1-2H3,(H,19,21)/b14-11- |
InChI Key |
QYKFXJGSUZEMRR-KAMYIIQDSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C\2/C(=O)NN(C2=O)C3=CC=CC=C3 |
SMILES |
COC1=CC=CC(=C1OC)C=C2C(=O)NN(C2=O)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C2C(=O)NN(C2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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